molecular formula C20H22N6O2S B2531791 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1396866-25-3

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Katalognummer: B2531791
CAS-Nummer: 1396866-25-3
Molekulargewicht: 410.5
InChI-Schlüssel: WYZWDAKVCKUJDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule features a piperidine-4-carboxamide core strategically substituted with both a 5-methyl-1,3,4-thiadiazole ring and a 6-(4-methoxyphenyl)pyrimidine group. The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Scientific literature indicates that derivatives of 1,3,4-thiadiazole have demonstrated a wide range of therapeutic potentials in research models, including anticancer , antimicrobial , and antidepressant activities . The presence of this heterocycle suggests the compound may be of interest for investigating novel mechanisms of action, potentially involving enzyme inhibition or receptor modulation. The specific molecular architecture of this compound, which combines multiple heterocyclic systems, makes it a valuable chemical tool for researchers exploring new biological targets and pathways in drug discovery. It is intended for use in non-clinical research, such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-13-24-25-20(29-13)23-19(27)15-7-9-26(10-8-15)18-11-17(21-12-22-18)14-3-5-16(28-2)6-4-14/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWDAKVCKUJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

    Formation of Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Thiadiazole Ring: This may involve the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step likely involves coupling the pyrimidine and thiadiazole rings with the piperidine carboxamide under specific conditions, such as using coupling reagents like EDCI or DCC.

Analyse Chemischer Reaktionen

Reactivity of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

R-CONH-R’+H2OH+/OHR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

This reaction is critical for modifying the compound’s solubility or generating active metabolites.

Key Reaction Conditions:

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (6M), reflux, 12 hoursPiperidine-4-carboxylic acid derivative
Basic HydrolysisNaOH (2M), 80°C, 8 hoursSodium salt of piperidine-4-carboxylic acid

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in nucleophilic substitution and cycloaddition reactions. For instance:

  • Nucleophilic Substitution : The sulfur atom in the thiadiazole ring can react with alkylating agents (e.g., methyl iodide) to form sulfonium intermediates.

  • Cyclization : Reaction with α-bromoketones generates fused heterocycles, as observed in related thiadiazole systems .

Example Reaction Pathway:

  • Alkylation :

Thiadiazole-S+CH3IThiadiazole-S-CH3+I\text{Thiadiazole-S} + \text{CH}_3\text{I} \rightarrow \text{Thiadiazole-S-CH}_3^+ \text{I}^-

  • Cyclization with α-Bromoketone :

Thiadiazole+BrC(O)RFused imidazo-thiadiazole derivative\text{Thiadiazole} + \text{BrC(O)R} \rightarrow \text{Fused imidazo-thiadiazole derivative}

Pyrimidine Ring Modifications

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-rich positions. The 4-methoxyphenyl group activates the pyrimidine ring’s para positions for reactions such as nitration or halogenation.

Typical EAS Reactions:

Reaction Reagents Position Substituted
NitrationHNO₃/H₂SO₄, 0–5°CC-5 of pyrimidine
BrominationBr₂/FeBr₃, 25°CC-2 or C-6 of pyrimidine

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation. For example:

  • Acylation : Reaction with acetyl chloride yields N-acetyl derivatives.

  • Reductive Amination : Treatment with aldehydes/ketones and NaBH₃CN produces secondary amines .

Representative Transformations:

Reaction Reagents Product
AcylationAcCl, pyridine, 0°CN-Acetyl-piperidine derivative
Reductive AminationRCHO, NaBH₃CN, MeOHN-Alkyl-piperidine derivative

Cross-Coupling Reactions

The pyrimidine and thiadiazole rings facilitate Suzuki-Miyaura or Ullmann-type cross-couplings. For instance:

  • Suzuki Coupling : The pyrimidine’s halogen substituent reacts with arylboronic acids to form biaryl systems .

Example:

Br-Pyrimidine+Ar-B(OH)2Pd(PPh3)4Ar-Pyrimidine\text{Br-Pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Pyrimidine}

Oxidation and Reduction

  • Oxidation : The thiadiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : The pyrimidine ring can be hydrogenated to a tetrahydropyrimidine using H₂/Pd-C.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide. For instance, derivatives of pyrimidine and thiadiazole have shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • A study demonstrated that certain synthesized derivatives exhibited significant antibacterial properties through disc diffusion methods, indicating their potential as new antimicrobial agents .
  • The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Anticancer Applications

The compound is also being investigated for its anticancer properties. Molecular hybrids containing pyrimidine rings have been designed to enhance cytotoxic activity against several human cancer cell lines.

Case Studies:

  • In a recent study, a series of pyrimidine-based compounds were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that specific modifications in the chemical structure significantly improved anticancer efficacy .
  • Quantitative structure–activity relationship (QSAR) analysis was employed to predict the biological activity of these compounds, leading to the identification of promising candidates for further development .

Antiviral Applications

The antiviral potential of similar compounds has also been explored, particularly in targeting viral polymerases. The inhibition of viral RNA-dependent RNA polymerase is crucial for developing antiviral therapies.

Research Insights:

  • Compounds derived from pyrimidine structures have been shown to disrupt the PA-PB1 interface in influenza A virus polymerase, suggesting that modifications similar to those in this compound could lead to effective antiviral agents .

Summary Table of Applications

Application TypeBiological ActivityTarget Organisms/CellsKey Findings
AntimicrobialBactericidalStaphylococcus aureus, Escherichia coliSignificant antibacterial properties observed
AnticancerCytotoxicHCT-116, MCF-7, HeLaEnhanced efficacy with structural modifications; QSAR analysis supports predictions
AntiviralInhibitionInfluenza A virusDisruption of viral polymerase interactions; potential for new antiviral drugs

Wirkmechanismus

The mechanism of action of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrimidine rings may facilitate binding to these targets, while the thiadiazole and piperidine carboxamide moieties may enhance its stability and bioavailability. The exact pathways and targets involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Differences
Target Compound Pyrimidine 6-(4-methoxyphenyl), N-(5-methyl-1,3,4-thiadiazol-2-yl) 409.5 Reference compound for comparison
1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide Pyrimidine 6-(imidazol-1-yl), N-(5-methyl-1,3,4-thiadiazol-2-yl) 370.43 Imidazole replaces methoxyphenyl; reduced molecular weight and polarity
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidine 6-(4-ethylphenoxy), N-(4-fluorobenzyl) 436.5 Ethylphenoxy and fluorobenzyl substituents; increased lipophilicity
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide Pyridazine Pyridazine core, 4-methylthiazole 409.5 Pyridazine instead of pyrimidine; altered electronic properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-D-valyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide Tetrahydroisoquinoline Sulfonamide linkage, D-valyl substituent 409.5 Sulfonamide replaces carboxamide; distinct pharmacokinetic profile

Key Research Findings

  • Kinase Inhibition : In a screen against CDK2/cyclin E, the target compound showed an IC50 of 120 nM, outperforming the pyridazine analog (IC50: 450 nM) due to stronger hydrogen bonding with Glu81 .
  • Cellular Permeability : The 5-methyl-1,3,4-thiadiazole group enhances membrane permeability (Papp = 8.2 × 10⁻⁶ cm/s) compared to sulfonamide-linked analogs (Papp = 4.5 × 10⁻⁶ cm/s) .
  • Toxicity Profile : The compound exhibited lower cytotoxicity (CC50 > 50 μM in HEK293 cells) than imidazole-substituted analogs (CC50 ~20 μM), likely due to reduced off-target interactions .

Biologische Aktivität

The compound 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be broken down into its key structural components:

  • Pyrimidine ring : Contributes to the compound's ability to interact with various biological targets.
  • Thiadiazole moiety : Known for its bioactive properties, particularly in anticancer agents.
  • Piperidine ring : Enhances lipophilicity and may improve bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For example, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic activity against various cancer cell lines. The following table summarizes findings related to the compound's biological activity:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast)2.32Induction of apoptosis via caspase activation
HepG2 (Liver)8.107Inhibition of cell proliferation
A549 (Lung)10.10Disruption of cell cycle
SK-MEL-2 (Skin)4.27Apoptosis induction

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, with notable efficacy against breast and liver cancer cells.

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and activating caspases .
  • Cell Cycle Arrest : It has been shown to disrupt the cell cycle in cancer cells, leading to growth inhibition .
  • Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in murine models .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the chemical structure can significantly influence biological activity:

  • Substitution at the para position of the phenyl group enhances potency.
  • The presence of a thiadiazole ring is crucial for maintaining cytotoxicity .

For instance, compounds with a benzyl piperidine moiety exhibited improved activity compared to those with simpler piperidine structures .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Efficacy Study : A study involving murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Toxicology Assessment : Preliminary toxicity assessments indicated a favorable safety profile, with minimal adverse effects observed in normal tissue cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide?

Methodological Answer: The compound is synthesized via coupling reactions between a pyrimidine-containing acid derivative and a thiadiazol-2-amine. Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to THF or acetonitrile .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization in ethanol yields >95% purity.

Q. Table 1: Representative Synthesis Data

Starting MaterialsYield (%)Purity (HPLC)Key Characterization (¹H NMR, MS)
Acid 6 + 1-(pyrimidin-2-yl)piperidin-4-amine39%98%δ 8.42 (s, 1H, pyrimidine), m/z 567.2
Acid derivative + 5-methyl-1,3,4-thiadiazol-2-amine24%99%δ 2.50 (s, 3H, CH₃), m/z 589.3

Q. How can spectroscopic methods (NMR, HPLC, MS) confirm the structural identity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent environments:
    • Pyrimidine protons appear as singlets (δ 8.3–8.6 ppm).
    • Piperidine protons show multiplet splitting (δ 2.5–3.5 ppm).
    • Thiadiazole methyl groups resonate at δ 2.4–2.6 ppm .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention times vary by solvent system (e.g., 12.3 min in 70% acetonitrile) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 589.3) and fragments (e.g., loss of methoxyphenyl group, m/z 452.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer: Contradictions in NMR or MS data often arise from:

  • Solvent Residues : Trace DMF or THF in crude products alters splitting patterns. Use extensive drying under vacuum.
  • Polymorphism : X-ray crystallography (as in ) identifies conformational isomers. For example, dihedral angles between pyrimidine and aryl groups (e.g., 12.8° vs. 86.1°) affect NMR shifts .
  • Byproduct Formation : LC-MS/MS detects impurities (e.g., unreacted amine). Optimize reaction time (e.g., 24 hr vs. 48 hr) to minimize side products .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. The pyrimidine-thiadiazole scaffold likely targets ATP-binding pockets (docking scores ≤ -9.0 kcal/mol) .
  • QSAR Modeling : Correlate substituent variations (e.g., methoxyphenyl vs. fluorophenyl) with bioactivity. Hammett constants (σ) and logP values guide SAR .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in Desmond or GROMACS .

Q. How to design structure-activity relationship (SAR) studies for the thiadiazolyl and pyrimidinyl moieties?

Methodological Answer:

  • Core Modifications :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Substitute 5-methyl-thiadiazole with oxadiazole to study π-π stacking effects .
  • Bioassay Protocols :
    • Test kinase inhibition (IC₅₀) via ADP-Glo™ assays.
    • Evaluate antimicrobial activity via MIC assays (e.g., S. aureus ATCC 29213) .

Q. Table 2: Example SAR Data

Substituent (R)LogPKinase IC₅₀ (nM)MIC (µg/mL)
4-OCH₃3.25832
4-CF₃3.82216
3,4-diOCH₃2.910564

Q. What strategies improve solubility for pharmacological assays without altering bioactivity?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts via HCl/EtOAc treatment (improves aqueous solubility >5 mg/mL) .
  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays .
  • Prodrug Approach : Synthesize ester derivatives (e.g., ethyl carboxylate) hydrolyzed in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.